2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione
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Overview
Description
2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione is a heterocyclic compound with the molecular formula C7H9N3O2. It is part of the triazolopyridazine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary but often involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted triazolopyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their kinase inhibitory activities and potential as anticancer agents.
1,2,4-Triazolo[1,5-c]pyrimidines: Explored for their antiviral and anti-inflammatory properties.
Uniqueness
2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential in multiple scientific fields make it a valuable compound for research and development .
Properties
CAS No. |
63156-60-5 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methyl-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione |
InChI |
InChI=1S/C7H9N3O2/c1-8-4-9-6(11)2-3-7(12)10(9)5-8/h2-3H,4-5H2,1H3 |
InChI Key |
XQSUEXLASYFQSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN2C(=O)C=CC(=O)N2C1 |
Origin of Product |
United States |
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